molecular formula C15H9NO3 B14681052 7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile CAS No. 33512-13-9

7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile

Cat. No.: B14681052
CAS No.: 33512-13-9
M. Wt: 251.24 g/mol
InChI Key: CEMQGWZVYKCUJI-UHFFFAOYSA-N
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Description

7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile is an organic compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid with a nitrile source in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
  • 9-Oxo-9H-xanthene-2-carboxylic acid
  • Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate

Uniqueness

7-Methoxy-9-oxo-9H-xanthene-2-carbonitrile stands out due to its unique nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other xanthene derivatives, making it a valuable compound for specialized applications.

Properties

CAS No.

33512-13-9

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

7-methoxy-9-oxoxanthene-2-carbonitrile

InChI

InChI=1S/C15H9NO3/c1-18-10-3-5-14-12(7-10)15(17)11-6-9(8-16)2-4-13(11)19-14/h2-7H,1H3

InChI Key

CEMQGWZVYKCUJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C#N

Origin of Product

United States

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